molecular formula C26H30N2O6 B609099 5,5'-((1R,1'R)-Piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one) CAS No. 1255204-84-2

5,5'-((1R,1'R)-Piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one)

Cat. No. B609099
CAS RN: 1255204-84-2
M. Wt: 466.534
InChI Key: OCKGFTQIICXDQW-ZEQRLZLVSA-N
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Description

MK-7145 is a potent, selective and orally active ROMK inhibitor for the treatment of hypertension and heart failure. MK-7145 is selective against other cardiac ion channels such as Cav1.2 and Nav1.5 (IC50 > 30 μM). MK-7145 was not a potent reversible inhibitor of human CYP3A4, CYP2C9, or CYP2D6 (IC50 > 50μM) and was not a time-dependent inhibitor of CYP3A4 at 10and 50 μM. MK-7145 caused dose-dependent lowering of blood pressure in a subchronic SHR model. MK-7145 is the first small molecule ROMK inhibitor to enter clinical development.

Scientific Research Applications

  • Synthesis and Chemical Reactivity : This compound has been involved in studies focusing on its synthesis and chemical reactivity. For instance, Baron, Rae, and Simmonds (1982) investigated the reaction of piperazine-2,5-dione with 2-formylbenzoic acid, producing products related to this compound (Baron, Rae, & Simmonds, 1982).

  • Antibacterial and Biofilm Inhibition : Mekky and Sanad (2020) conducted a study on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. They found that these compounds, including derivatives of the compound , showed significant antibacterial and biofilm inhibition activities (Mekky & Sanad, 2020).

  • Drug Development and Pharmacological Activity : Research by Salem et al. (2022) on the molecular hybridization of various compounds for potential drug development also includes this compound. They explored its role in creating new derivatives with improved pharmacokinetic profiles (Salem et al., 2022).

  • ROMK Channel Inhibitor : Hampton et al. (2016) studied MK-7145, a compound closely related to the one , as a renal outer medullary potassium (ROMK) channel inhibitor. Their findings suggest potential applications in treating hypertension and congestive heart failure (Hampton et al., 2016).

  • Electrochemical Recognition of Nitrite Anion : Ramdane et al. (2021) synthesized and characterized a novel piperazine derivative for the electrochemical recognition of nitrite anions, indicating its potential use in analytical chemistry (Ramdane et al., 2021).

properties

IUPAC Name

5-[(1R)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKGFTQIICXDQW-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCN(CC3)C[C@@H](C4=C(C5=C(C=C4)C(=O)OC5)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-((1R,1'R)-Piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one)

CAS RN

1255204-84-2
Record name MK-7145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255204842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-7145
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11968
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-7145
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M371870BYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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